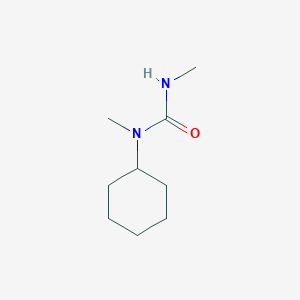
N-Cyclohexyl-N,N'-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N,N’-dimethylurea is an organic compound with the molecular formula C9H18N2O. It is a derivative of urea, where the hydrogen atoms are replaced by cyclohexyl and dimethyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-N,N’-dimethylurea can be synthesized through the reaction of cyclohexylamine with dimethylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
[ \text{Cyclohexylamine} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{N-Cyclohexyl-N,N’-dimethylurea} + \text{HCl} ]
Industrial Production Methods
Industrial production of N-Cyclohexyl-N,N’-dimethylurea involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N,N’-dimethylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It can participate in substitution reactions where the cyclohexyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylurea derivatives, while reduction can produce cyclohexylamines.
Scientific Research Applications
N-Cyclohexyl-N,N’-dimethylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N,N’-dimethylurea involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylurea: Another urea derivative with two cyclohexyl groups.
N,N’-Dimethylurea: A simpler derivative with two methyl groups instead of cyclohexyl and dimethyl groups.
Uniqueness
N-Cyclohexyl-N,N’-dimethylurea is unique due to its specific combination of cyclohexyl and dimethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceuticals.
Properties
CAS No. |
57322-96-0 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-cyclohexyl-1,3-dimethylurea |
InChI |
InChI=1S/C9H18N2O/c1-10-9(12)11(2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,10,12) |
InChI Key |
DWWWACSNPYTPQY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















